1-(oxan-4-yl)-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea
Descripción
The compound 1-(oxan-4-yl)-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea features a urea linker connecting two heterocyclic moieties: an oxan-4-yl (tetrahydropyran-4-yl) group and an azetidine ring fused to a thieno[3,2-d]pyrimidine scaffold. The thienopyrimidine core is a bicyclic system combining thiophene and pyrimidine rings, which is known for its role in modulating kinase inhibition and cytotoxic activity .
Propiedades
IUPAC Name |
1-(oxan-4-yl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c21-15(18-10-1-4-22-5-2-10)19-11-7-20(8-11)14-13-12(3-6-23-13)16-9-17-14/h3,6,9-11H,1-2,4-5,7-8H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMAMQBKCUGWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Structural Variations
a) Thieno[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine
- Target Compound: Contains a sulfur-containing thieno[3,2-d]pyrimidine core. The sulfur atom may influence electronic properties and metabolic stability compared to nitrogen-rich systems.
- Baricitinib () : Features a pyrrolo[2,3-d]pyrimidine core. This nitrogen-dense system is prevalent in JAK inhibitors, with the pyrrole ring enhancing hydrogen-bonding interactions in kinase domains .
b) Azetidine Substitution
- The target compound’s azetidine is directly linked to the thienopyrimidine, similar to baricitinib’s azetidine-pyrrolopyrimidine architecture. However, baricitinib includes an ethylsulfonyl group on the azetidine nitrogen, which may enhance pharmacokinetic properties like half-life .
Urea Linker Modifications
a) Physicochemical Properties
Key Research Findings and Implications
- Thienopyrimidine vs. Pyrrolopyrimidine: Thieno derivatives may offer improved metabolic stability over pyrrolo analogs due to sulfur’s lower susceptibility to oxidative metabolism .
- Urea vs.
- Substituent Effects : The oxan-4-yl group’s polarity could balance solubility and permeability, addressing limitations of lipophilic tert-butyl or aryl substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
